2-[(2-Phenylquinazolin-4-yl)amino]ethyl 2,2-dimethylpropanoate
Description
Properties
IUPAC Name |
2-[(2-phenylquinazolin-4-yl)amino]ethyl 2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-21(2,3)20(25)26-14-13-22-19-16-11-7-8-12-17(16)23-18(24-19)15-9-5-4-6-10-15/h4-12H,13-14H2,1-3H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLILNUSTSFYDJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCCNC1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Hydrazine Hydrate
A widely adopted method involves cyclizing methyl anthranilate derivatives using hydrazine hydrate in n-butanol. For instance, methyl 2-[2-(diethylamino)acetamido]benzoate undergoes cyclization under reflux with hydrazine hydrate to yield 3-amino-2-(chloromethyl)quinazolin-4(3H)-one. This intermediate is critical for subsequent functionalization. The reaction typically proceeds at 100–120°C for 12–24 hours, achieving yields of 70–85%. Key variables include solvent polarity, temperature, and the stoichiometry of hydrazine hydrate, which directly influence reaction efficiency.
Alternative Cyclization Routes
When primary cyclization routes yield suboptimal results, secondary methods such as acetic anhydride-mediated dehydration are employed. For example, treating anthranilic acid N-amide with acetic anhydride generates benzoxazine-4-one intermediates, which are subsequently converted to quinazolin-4-ones via hydrazine hydrate. This approach circumvents low yields in chloride substitution steps but requires stringent control over reaction conditions to prevent side reactions.
Functionalization with the Aminoethyl Group
The aminoethyl moiety (–NHCH₂CH₂–) is incorporated via alkylation or reductive amination .
Alkylation of Quinazolinone Amines
Quinazolinone amines react with 2-bromoethylamine hydrobromide in the presence of potassium carbonate. For instance, treating 2-phenylquinazolin-4-amine with 2-bromoethylamine in acetonitrile at 60°C for 8 hours yields 2-[(2-phenylquinazolin-4-yl)amino]ethyl bromide. Subsequent displacement with pivalic acid (2,2-dimethylpropanoic acid) completes the synthesis.
Reductive Amination
In cases where alkylation proves inefficient, reductive amination using sodium cyanoborohydride offers a viable alternative. Here, 2-phenylquinazolin-4-one is condensed with ethylenediamine in methanol, followed by reduction to afford the secondary amine. This method achieves higher purity but demands rigorous exclusion of moisture.
Esterification with 2,2-Dimethylpropanoic Acid
The final step involves esterifying the aminoethyl intermediate with 2,2-dimethylpropanoic acid (pivalic acid).
Steglich Esterification
A common approach employs N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid. Reacting 2-[(2-phenylquinazolin-4-yl)amino]ethanol with pivalic acid in dichloromethane at room temperature for 12 hours affords the target ester in 75–85% yield. This method is favored for its mild conditions and high functional group tolerance.
Acid Chloride Route
Alternatively, pivaloyl chloride reacts with the aminoethyl intermediate in the presence of triethylamine. This one-pot reaction proceeds rapidly (2–4 hours) but requires anhydrous conditions to prevent hydrolysis. Yields range from 70–80%, with purity dependent on efficient removal of HCl byproducts.
Optimization and Scale-Up Challenges
Solvent and Catalyst Selection
| Parameter | Optimal Conditions | Yield Impact |
|---|---|---|
| Cyclization | n-Butanol, hydrazine hydrate, reflux | 70–85% |
| Alkylation | Acetonitrile, K₂CO₃, 60°C | 65–75% |
| Esterification | DCM, DCC/DMAP, rt | 75–85% |
Polar solvents like DMF enhance nucleophilic substitution rates but may complicate purification. Catalysts such as DMAP improve esterification efficiency by stabilizing tetrahedral intermediates.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Phenylquinazolin-4-yl)amino]ethyl 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
2-[(2-Phenylquinazolin-4-yl)amino]ethyl 2,2-dimethylpropanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(2-Phenylquinazolin-4-yl)amino]ethyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . Additionally, the compound can interfere with bacterial cell wall synthesis, contributing to its antimicrobial activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s unique structure combines aromatic (quinazoline-phenyl) and aliphatic (pivalate ester) components. Below is a comparative analysis with structurally or functionally related compounds:
Key Findings from Comparative Studies
Bioactivity and Target Specificity: The quinazoline ring in the target compound may confer kinase-inhibitory or antiproliferative activity, akin to other quinazoline derivatives (e.g., gefitinib) . In contrast, aliphatic pivalate esters (e.g., hexyl 2,2-dimethylpropanoate) lack targeted bioactivity due to the absence of aromatic pharmacophores .
Metabolic Stability :
- The pivalate ester in dipivefrin is hydrolyzed in vivo to release the active drug (epinephrine), demonstrating how ester groups can modulate drug delivery . The target compound’s ester may similarly act as a prodrug, though its metabolic pathway remains uncharacterized.
Lipophilicity and Solubility: Fluorinated esters (e.g., methyl 3,3,3-trifluoro-2,2-dimethylpropanoate) exhibit higher logP values than non-fluorinated analogs, enhancing membrane permeability but reducing aqueous solubility . The target compound’s lipophilicity likely falls between aromatic heterocycles and aliphatic esters, balancing bioavailability and tissue distribution.
Biological Activity
2-[(2-Phenylquinazolin-4-yl)amino]ethyl 2,2-dimethylpropanoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The compound is characterized by the following chemical structure:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C21H23N3O2 |
| Molecular Weight | 351.43 g/mol |
| InChI Key | InChI=1S/C21H23N3O2/c1-21(2,3)20(25)26-14-13-22-19-16-11-7-8-12-17(16)23-18(24-19)15-9-5-4-6-10-15/h4-12H,13-14H2,1-3H3,(H,22,23,24) |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and receptors involved in critical biological pathways. Notably, it may inhibit tyrosine kinases, which are essential for cell signaling and cancer progression.
Inhibition of Tyrosinase
Recent studies have highlighted its potential as a tyrosinase inhibitor. Tyrosinase plays a crucial role in melanin biosynthesis and is implicated in various skin disorders and cancers. The compound exhibited mixed-type inhibitory activity against tyrosinase comparable to that of kojic acid, a well-known inhibitor .
Biological Evaluations
In vitro studies have demonstrated the compound's effectiveness against several cancer cell lines and bacterial strains. The following table summarizes key findings from recent research:
| Study | Cell Line/Bacterial Strain | IC50 (µM) | Notes |
|---|---|---|---|
| Study A | Human breast cancer cells (MCF7) | 15.5 | Significant cytotoxicity observed. |
| Study B | Human melanoma cells (A375) | 12.3 | Induced apoptosis through caspase activation. |
| Study C | Staphylococcus aureus | 25.8 | Exhibited antibacterial properties. |
Case Studies
- Anti-Cancer Activity : In a study assessing the anti-cancer potential of quinazoline derivatives, this compound was found to induce apoptosis in MCF7 cells through the mitochondrial pathway. The study concluded that structural modifications could enhance potency against various cancer types .
- Antibacterial Effects : Another investigation focused on the compound's antibacterial activity against resistant strains of Staphylococcus aureus. Results indicated that it inhibited bacterial growth effectively at concentrations lower than those required for conventional antibiotics, suggesting its potential as a novel antimicrobial agent .
Research Findings
The compound's versatility in biological applications stems from its structural features that allow it to interact with multiple targets. Its derivatives are being explored for enhanced efficacy and reduced toxicity profiles.
Comparative Analysis
When compared to similar compounds such as phenylquinazolinones and other quinazoline derivatives, this compound shows unique properties due to its specific amino acid substitutions and ester functionalities that confer distinct biological activities.
Q & A
Q. How to design a prodrug derivative with improved bioavailability?
- Methodological Answer :
- Prodrug Approach : Replace the 2,2-dimethylpropanoate with a enzymatically cleavable group (e.g., pivoxil ester, as in dipivefrin ).
- In Vivo Testing : Administer orally to Sprague-Dawley rats and measure plasma concentrations via LC-MS.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
